molecular formula C16H16ClN3O2 B252262 N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Katalognummer B252262
Molekulargewicht: 317.77 g/mol
InChI-Schlüssel: FMEYPOGKBDZTLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, commonly known as CEP-26401, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CEP-26401 belongs to the class of pyridinecarboxamide derivatives and has been found to exhibit promising pharmacological properties.

Wirkmechanismus

The exact mechanism of action of CEP-26401 is not fully understood. However, studies have suggested that CEP-26401 exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation and pain. CEP-26401 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, CEP-26401 has been found to modulate the activity of TRPV1, a receptor involved in pain signaling.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. Studies have shown that CEP-26401 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and propagation of the inflammatory response. Additionally, CEP-26401 has been found to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-26401 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, CEP-26401 has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one of the limitations of CEP-26401 is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

CEP-26401 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on CEP-26401 include:
1. Investigating the efficacy of CEP-26401 in clinical trials for the treatment of inflammatory and neuropathic pain.
2. Exploring the potential of CEP-26401 as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
3. Studying the pharmacokinetics and pharmacodynamics of CEP-26401 to better understand its mechanism of action and optimize its therapeutic potential.
4. Investigating the potential of CEP-26401 as a drug candidate for the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
CEP-26401 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and neuroprotective effects and has been found to modulate various signaling pathways involved in inflammation and pain. Further research is needed to explore its potential therapeutic applications and optimize its pharmacological properties.

Synthesemethoden

The synthesis of CEP-26401 involves the reaction of 2-chlorobenzoyl chloride with 2-aminoethyl methyl ketone followed by the reaction of the resulting intermediate with 6-methyl-3-pyridinecarboxylic acid. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

CEP-26401 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects. Studies have shown that CEP-26401 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CEP-26401 has been found to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.

Eigenschaften

Molekularformel

C16H16ClN3O2

Molekulargewicht

317.77 g/mol

IUPAC-Name

N-[2-[(2-chlorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-11-6-7-12(10-20-11)15(21)18-8-9-19-16(22)13-4-2-3-5-14(13)17/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI-Schlüssel

FMEYPOGKBDZTLX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2Cl

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.